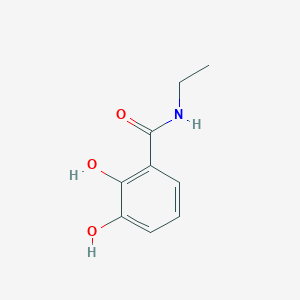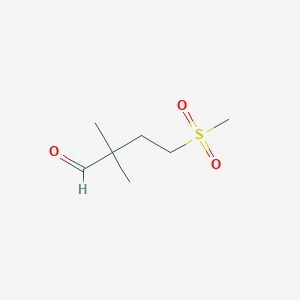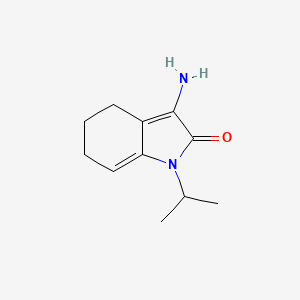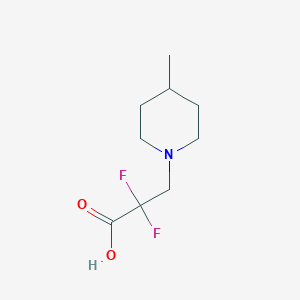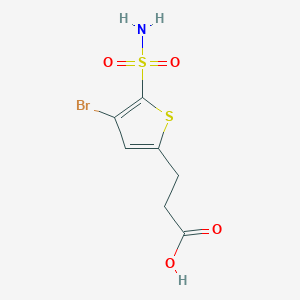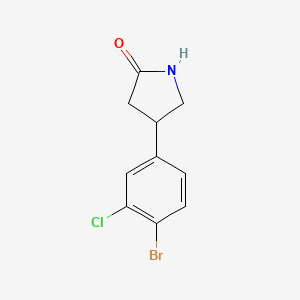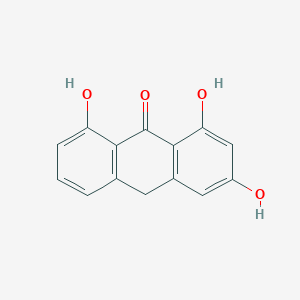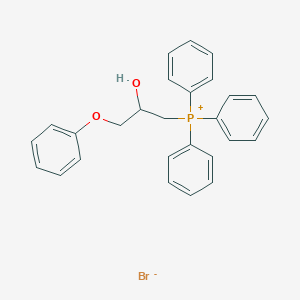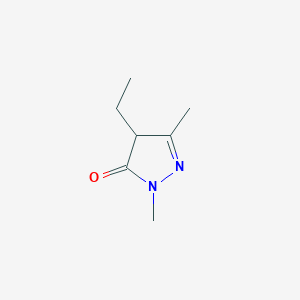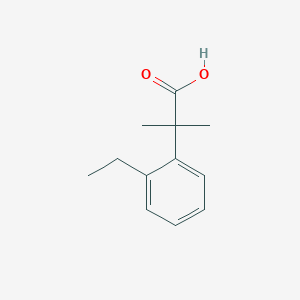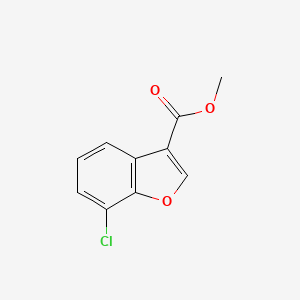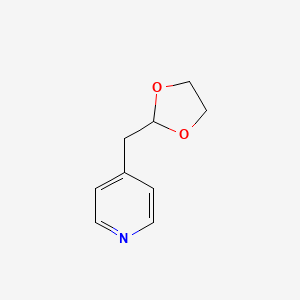
4-((1,3-Dioxolan-2-yl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1,3-Dioxolan-2-yl)methyl)pyridine is an organic compound with the molecular formula C8H9NO2 It features a pyridine ring substituted with a 1,3-dioxolane moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dioxolan-2-yl)methyl)pyridine typically involves the reaction of 4-pyridinemethanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a cyclic acetal (1,3-dioxolane) through the condensation of the hydroxyl group of 4-pyridinemethanol with ethylene glycol.
Starting Materials: 4-pyridinemethanol, ethylene glycol
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
Reaction Conditions: Reflux in toluene with continuous removal of water using a Dean-Stark apparatus
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-((1,3-Dioxolan-2-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 2- and 6-positions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: NaH in dimethylformamide (DMF), alkyl halides
Major Products
Oxidation: Pyridine carboxylic acids
Reduction: Reduced pyridine derivatives
Substitution: Alkylated pyridine derivatives
Scientific Research Applications
4-((1,3-Dioxolan-2-yl)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4-((1,3-Dioxolan-2-yl)methyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The 1,3-dioxolane moiety can enhance the compound’s stability and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-(1,3-Dioxolan-2-yl)methylbenzene: Features a methyl group attached to the benzene ring.
2-(1,3-Dioxolan-2-yl)pyridine: The 1,3-dioxolane moiety is attached at the 2-position of the pyridine ring.
Uniqueness
4-((1,3-Dioxolan-2-yl)methyl)pyridine is unique due to the specific positioning of the 1,3-dioxolane moiety on the pyridine ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-ylmethyl)pyridine |
InChI |
InChI=1S/C9H11NO2/c1-3-10-4-2-8(1)7-9-11-5-6-12-9/h1-4,9H,5-7H2 |
InChI Key |
AUFWXLMQFDXOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


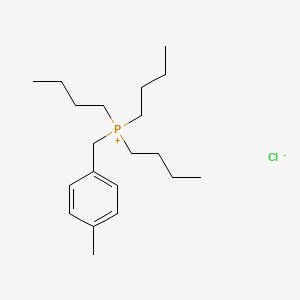
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride](/img/structure/B13156092.png)
